4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid
Description
4-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid is a specialized organic compound featuring a 4-oxobutanoic acid backbone substituted with an ethyl group and a tetrahydro-2H-thiopyran-4-yl moiety on the amino group. The thiopyran ring (a six-membered sulfur-containing saturated ring) contributes to its unique stereoelectronic properties, while the ethyl group modulates lipophilicity.
Properties
IUPAC Name |
4-[ethyl(thian-4-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-2-12(9-5-7-16-8-6-9)10(13)3-4-11(14)15/h9H,2-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNYPLVLRLJJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSCC1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid , also known by its CAS number 2098156-48-8, is a notable chemical with diverse applications in scientific research, particularly in medicinal chemistry and drug development. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive understanding of its potential uses.
Structural Features
The compound features a tetrahydro-2H-thiopyran moiety, which is significant for its biological activity. The presence of an ethyl group and an amino functional group enhances its interaction with biological targets.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects due to its unique structural characteristics. Notably, it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that it could disrupt bacterial cell membranes or interfere with metabolic pathways, making it a candidate for antibiotic development.
- Anticonvulsant Properties : Similar compounds have shown efficacy in modulating neuronal excitability, indicating potential use in treating epilepsy or other neurological disorders.
Drug Development
The unique structure of this compound positions it as a promising candidate for drug formulation. Its ability to interact with specific receptors or enzymes may allow it to influence various biochemical pathways.
Synthetic Chemistry
This compound can serve as an intermediate in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations, including:
- Oxidation : Can be oxidized to form carboxylic acids.
- Reduction : Capable of being reduced to amines.
- Substitution Reactions : The chloro group can undergo nucleophilic substitution to yield diverse derivatives.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted on structurally similar compounds indicated that modifications in the thiopyran ring could enhance antimicrobial properties against specific bacterial strains. The findings suggest that the presence of the tetrahydro-thiopyran moiety is crucial for activity, warranting further investigation into derivatives of this compound.
Case Study 2: Anticonvulsant Effects
Research on related compounds has shown promising results in reducing seizure activity in animal models. The mechanism appears to involve the modulation of neurotransmitter release, suggesting that the subject compound may exhibit similar properties and could be explored as a novel anticonvulsant agent.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Features |
|---|---|---|---|---|
| 4-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid (Target) | C11H20NO3S | 246.07* | Not provided | Ethyl and thiopyran substituents; saturated butanoic acid chain |
| (E)-4-(Methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid | C10H14NO3S | 228.07* | 2026604-25-9 | Methyl substituent; α,β-unsaturated double bond in butenoic acid chain |
| 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid | C12H15NO3 | 221.22 | 401629-43-4 | 2-Ethylphenyl substituent; lacks thiopyran ring |
| 4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid | C15H19NO5S | 325.38 | 62159-41-5 | Ethoxycarbonyl group; benzo[b]thiophen core (fused aromatic system) |
*Calculated values based on structural analysis.
Key Structural and Functional Differences
Substituent Effects: The target compound’s thiopyran-ethyl substitution likely enhances lipophilicity and metabolic stability compared to the phenyl analog in . Thiopyran’s sulfur atom may also facilitate hydrogen bonding or metal coordination. The ethoxycarbonyl-benzo[b]thiophen analog () incorporates a polar ethoxycarbonyl group, improving aqueous solubility, while the fused aromatic system may enhance π-π stacking interactions .
Backbone Modifications :
- The α,β-unsaturated backbone in ’s compound could confer electrophilic reactivity, making it susceptible to nucleophilic attack (e.g., in Michael addition reactions).
- The phenyl substitution in ’s compound replaces the thiopyran ring, reducing sulfur-related interactions but introducing aromatic hydrophobicity.
Biological and Physicochemical Implications: Thiopyran-containing compounds (Target and ) may exhibit improved membrane permeability compared to purely aromatic analogs ().
Research and Application Insights
- ’s compound : The α,β-unsaturated system may serve as a reactive handle for covalent inhibitor design, similar to acrylamide-containing drugs .
- ’s compound: Aromatic amino substituents are common in kinase inhibitors; the ethylphenyl group could target hydrophobic binding pockets .
- ’s compound : The ethoxycarbonyl group and benzo[b]thiophen core align with motifs seen in anti-inflammatory or anticancer agents .
Preparation Methods
Formation of the Tetrahydro-2H-thiopyran Ring
- The tetrahydro-2H-thiopyran ring can be synthesized by cyclization reactions involving sulfur-containing precursors such as mercapto-alcohols or thioethers.
- A representative approach is the intramolecular nucleophilic substitution where a sulfur nucleophile attacks a suitable electrophilic carbon to close the ring.
- For example, starting from a linear precursor containing a thiol and a halogenated carbon, controlled cyclization under mild conditions yields the tetrahydrothiopyran ring with high regioselectivity.
Amination and Introduction of Ethyl Group
- The nitrogen atom bearing the ethyl substituent is introduced via nucleophilic substitution or reductive amination .
- The ethyl group can be attached by reacting the tetrahydrothiopyran intermediate with ethylamine or ethyl halides under conditions favoring selective monoalkylation.
- Careful control of reaction conditions prevents over-alkylation or side reactions.
Attachment of the 4-oxobutanoic Acid Moiety
- The 4-oxobutanoic acid group is typically introduced through condensation or acylation reactions .
- One method involves reacting the amino-substituted tetrahydrothiopyran intermediate with succinic anhydride or related activated esters to form the amide linkage.
- Alternatively, oxidation of a 4-amino-2-methylene-4-oxo-butanoic acid intermediate can be performed, often using ozone or other oxidants in aqueous media, to yield the desired 4-oxobutanoic acid functionality.
Representative Experimental Procedure (Based on Patent US9481686B2 and Related Literature)
| Step | Reagents/Conditions | Description | Outcome/Yield |
|---|---|---|---|
| 1 | Sulfur-containing precursor + base | Cyclization to form tetrahydro-2H-thiopyran ring | Formation of thiopyran intermediate |
| 2 | Ethylamine or ethyl halide, solvent (e.g., methanol), room temperature | Amination to introduce ethyl group on nitrogen | Ethylamino-thiopyran intermediate |
| 3 | Succinic anhydride or 4-amino-2-methylene-4-oxo-butanoic acid + oxidant (e.g., ozone in water) | Introduction of 4-oxobutanoic acid moiety by condensation or oxidation | Target compound formation |
| 4 | Purification by extraction, crystallization, or chromatography | Isolation of pure 4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid | High purity compound |
Analytical and Process Notes
- The reaction mixtures are often worked up by liquid-liquid extraction using solvents such as ethyl acetate, dichloromethane, or acetone.
- pH adjustments (e.g., with ammonium hydroxide) and temperature control (0–40 °C) are critical during purification to optimize yield and purity.
- Oxidation steps require controlled addition of oxidants like oxygenated water or ozone to avoid over-oxidation or decomposition.
- The final product is typically characterized by NMR, LC-MS, and HPLC to confirm structure and purity.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Tetrahydrothiopyran ring formation | Sulfur-containing precursors, base | Mild heating, inert atmosphere | Cyclization via nucleophilic substitution |
| Ethylamino substitution | Ethylamine or ethyl halide | Room temperature, methanol or similar solvent | Controlled monoalkylation |
| 4-oxobutanoic acid introduction | Succinic anhydride or oxidation of amino acid intermediate | Ozone in water or condensation | Requires pH and temperature control |
| Purification | Solvent extraction, crystallization | pH 7–7.5, 0–40 °C | Ensures high purity and enantiomeric excess |
Research Findings and Considerations
- The synthesis of such sulfur-containing amino acid derivatives is often optimized for enantioselectivity and yield , with reported enantiomeric excesses exceeding 99% in related compounds.
- Multi-step synthesis requires rigorous control of reaction parameters to avoid side reactions, especially during oxidation and ring closure.
- Safety considerations include handling of sulfur compounds and oxidants, which may pose toxicity or irritation risks.
This comprehensive analysis of the preparation methods for This compound integrates data from patent literature and chemical synthesis principles, providing a professional and authoritative resource for researchers aiming to synthesize this compound or related derivatives.
Q & A
Q. How can this compound serve as a precursor for metal coordination complexes?
- Answer: The oxobutanoic acid and tertiary amino groups act as chelating sites. React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water (1:1) at pH 7.4. Characterize complexes via UV-Vis spectroscopy (d-d transitions) and X-ray crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
